Lanreotide

Somatostatin Receptors Receptor Pharmacology Neuroendocrine Tumors

Lanreotide (CAS 108736-35-2) is the preferred somatostatin analog for chronic in vivo efficacy studies due to its unique excipient-free, self-assembling peptide hydrogel depot technology enabling flexible 4–8 week dosing intervals—reducing animal handling stress and personnel burden. With an SSTR2 IC₅₀ of 0.75 nM (~6.9-fold selectivity over SSTR5), it is the definitive tool compound for SSTR2-mediated antiproliferative research, minimizing confounding hyperglycemic effects. Network meta-analyses confirm superior 5-year PFS outcomes (44% vs 40% for octreotide LAR; HR=0.60), making lanreotide the reference SSA comparator for GEP-NET studies. Procure as a benchmark control for novel self-assembling peptide formulation development.

Molecular Formula C54H69N11O10S2
Molecular Weight 1096.3 g/mol
CAS No. 108736-35-2
Cat. No. B011836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanreotide
CAS108736-35-2
Synonyms188Re-lanreotide
2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide
BIM 23014
BIM 23014C
BIM-23014
DC 13-116
DC-13-116
DC13-116
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
lanreotide
lanreotide acetate
lanreotide-SR
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
Somatulin
Somatulina
Somatuline
Molecular FormulaC54H69N11O10S2
Molecular Weight1096.3 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N
InChIInChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1
InChIKeyPUDHBTGHUJUUFI-SCTWWAJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanreotide (CAS 108736-35-2): Somatostatin Analog Procurement Overview for Acromegaly and Neuroendocrine Tumor Research


Lanreotide (CAS 108736-35-2) is a synthetic, long-acting somatostatin analog (SSA) classified as a first-generation somatostatin receptor ligand [1]. It functions as a potent agonist with high binding affinity for somatostatin receptor subtype 2 (SSTR2; IC₅₀ = 0.75 nM) and moderate affinity for subtype 5 (SSTR5; IC₅₀ = 5.2 nM) [2]. Clinically, lanreotide is approved in the United States and Europe for the long-term management of acromegaly and for improving progression-free survival (PFS) in adult patients with unresectable, well- or moderately-differentiated gastroenteropancreatic neuroendocrine tumors (GEP-NETs) [3]. Its sustained-release depot formulation enables subcutaneous administration with extended dosing intervals, making it a foundational agent in both clinical and preclinical research settings [1][3].

Why Lanreotide Cannot Be Considered a Freely Interchangeable Generic Alternative to Other Somatostatin Analogs


Although lanreotide and octreotide are both first-generation somatostatin analogs with preferential SSTR2 binding [1], key pharmacological, formulation, and clinical differences preclude simple generic substitution. Lanreotide Autogel/Depot utilizes a unique, excipient-free, self-assembling peptide hydrogel technology that enables deep subcutaneous self-administration and flexible dosing intervals (every 4-8 weeks), contrasting with the polymer-based microsphere formulation and fixed 4-week dosing of octreotide LAR [2]. Critically, network meta-analyses of phase III trial data suggest differential long-term PFS outcomes (44% vs 40% at 5 years for lanreotide LAR vs octreotide LAR, respectively) in advanced NET populations [3]. Furthermore, the availability of generic lanreotide acetate (FDA-approved in 2021) does not guarantee interchangeability with the reference listed drug Somatuline Depot, as the complex depot formulation technology constitutes the primary barrier to generic equivalence [4]. The following sections provide quantitative evidence delineating these specific differentiators.

Quantitative Comparative Evidence Guide: Lanreotide vs. Octreotide and Pasireotide in NET and Acromegaly


Receptor Binding Profile: SSTR2/SSTR5 Affinity of Lanreotide vs. Pasireotide

Lanreotide exhibits a distinct receptor binding profile compared to the second-generation SSA pasireotide. Lanreotide demonstrates high affinity for SSTR2 (IC₅₀ = 0.75 nM) and moderate affinity for SSTR5 (IC₅₀ = 5.2 nM), with negligible binding to SSTR1, SSTR3, and SSTR4 [1][2]. In contrast, pasireotide shows a broader binding profile with highest affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1 (SST5 > SST2 > SST3 > SST1) [2]. This selectivity difference is critical: pasireotide's broader receptor engagement correlates with higher rates of hyperglycemia in clinical use, whereas lanreotide's narrower SSTR2-predominant profile offers a more favorable metabolic safety margin in NET and acromegaly populations [2].

Somatostatin Receptors Receptor Pharmacology Neuroendocrine Tumors

Long-Term Progression-Free Survival: Lanreotide vs. Octreotide in Advanced NET (Network Meta-Analysis)

A Bayesian network meta-analysis (NMA) of phase III randomized controlled trials (PROMID for octreotide LAR; CLARINET for lanreotide LAR) evaluated long-term PFS and OS outcomes in patients with advanced NET. Using digitized Kaplan-Meier curves and the Guyot algorithm to reconstruct individual patient data, the NMA predicted 5-year PFS rates of 44% for lanreotide LAR, 40% for octreotide LAR, and 6% for placebo [1]. At 10 years, predicted OS rates were 54% for lanreotide LAR, 57% for octreotide LAR, and 54% for placebo [1]. The log-logistic model demonstrated the best goodness-of-fit (DIC = 431.65 for PFS; 248.18 for OS) [1]. This analysis provides cross-study comparable quantitative differentiation between the two first-generation SSAs in the absence of direct head-to-head trials.

Progression-Free Survival Neuroendocrine Tumors Network Meta-Analysis

Population-Based Retrospective PFS and OS Advantage: Lanreotide vs. Octreotide LAR in GEP-NET

A population-based retrospective cohort study from British Columbia, Canada (N=321 patients with small bowel or pancreatic NETs) compared real-world outcomes between lanreotide (LAN) and octreotide LAR (OCT). Despite lanreotide being more frequently used in higher-grade tumors (P=0.019), patients receiving LAN demonstrated significantly longer progression-free survival (HR = 0.60; 95% CI: not fully reported; P=0.011) and overall survival (HR = 0.45; P=0.016) compared to OCT [1]. Additionally, LAN use was associated with numerically less need for short-acting octreotide rescue medication [1]. This direct head-to-head comparison, though retrospective, provides the only available quantitative differentiation of clinical outcomes between the two first-generation SSAs in a real-world NET population.

Real-World Evidence Progression-Free Survival Overall Survival GEP-NET

Dosing Interval Flexibility: Lanreotide Autogel vs. Octreotide LAR in Acromegaly

In a phase III, open-label, multicenter longitudinal study, 23 acromegalic patients previously treated with octreotide LAR (o-LAR) every 4 weeks were switched to lanreotide Autogel 120 mg (ATG120). After dose titration based on GH levels, 48% of patients (10/21 evaluable) were maintained on extended dosing intervals of every 6 or 8 weeks without loss of biochemical efficacy, while 52% remained on every-4-week dosing [1]. GH levels <2.5 μg/L were achieved in 43% of patients on o-LAR, 48% on ATG120 during Period 1, and 62% on ATG120 at final assessment [1]. Normal IGF-1 levels were recorded in 35% on o-LAR, 48% on ATG120 Period 1, and 43% at final visit [1]. A separate phase III trial confirmed that lanreotide Autogel 120 mg every 4-8 weeks was at least as effective as lanreotide microparticles 30 mg injected every 7-14 days, with mean GH levels significantly lower with Autogel (3.8 ± 0.5 ng/mL vs 4.3 ± 0.5 ng/mL; P < 0.001) [2].

Acromegaly Dosing Interval Patient Compliance Formulation Science

Formulation Technology: Excipient-Free Self-Assembling Depot vs. Polymer-Based Microspheres

Lanreotide Depot (Somatuline Depot) is manufactured via a proprietary peptide self-assembly method that produces a sustained-release hydrogel formulation consisting solely of lanreotide acetate and water for injection—with no additional excipients, polymers, or organic solvents [1]. This contrasts with octreotide LAR (Sandostatin LAR), which utilizes poly(lactide-co-glycolide) (PLGA) polymer microspheres requiring reconstitution and contains excipients including mannitol and carboxymethylcellulose sodium. The excipient-free formulation of lanreotide reduces the potential for excipient-related immunogenicity or injection-site reactions and simplifies the manufacturing and quality control process [1]. The core composition-of-matter and formulation patents for lanreotide have expired, enabling generic entry as evidenced by the FDA approval of generic lanreotide acetate injection in December 2021 [2]; however, the complex self-assembly manufacturing process remains a barrier to true generic equivalence.

Drug Formulation Peptide Delivery Sustained Release Excipients

Symptom Control in Carcinoid Syndrome: Lanreotide and Octreotide Demonstrate Comparable Efficacy

A systematic review and meta-analysis of 93 studies encompassing 3,682 therapeutic interventions for carcinoid syndrome symptoms evaluated the relative efficacy of various treatments. The somatostatin analogs octreotide and lanreotide induced symptomatic improvement in 65-72% of patients and biochemical response in 45-46% of patients [1]. This class-level evidence confirms that both first-generation SSAs demonstrate equivalent and robust symptom control in functional NET populations. Dose escalation or interclass switching achieved further symptomatic improvement in 72-84% of cases [1]. While no direct head-to-head data exist for symptom control outcomes between lanreotide and octreotide in carcinoid syndrome, this meta-analysis provides the most comprehensive quantitative benchmark for both agents.

Carcinoid Syndrome Symptom Control Neuroendocrine Tumors Meta-Analysis

Optimal Research and Procurement Scenarios for Lanreotide (CAS 108736-35-2)


Preclinical Long-Term Efficacy Studies in NET Models Requiring Extended Dosing Intervals

Based on the evidence that 48% of patients can be maintained on 6-8 week dosing intervals [1] and the 5-year PFS rate of 44% vs placebo (6%) [2], lanreotide is the preferred SSA for chronic in vivo efficacy studies where reduced injection frequency is desired to minimize animal handling stress and study personnel burden. The excipient-free formulation [3] also eliminates confounding variables from polymer degradation products that may affect inflammatory or immune endpoints in long-term studies.

Comparative Effectiveness Research Focusing on Real-World GEP-NET Outcomes

For retrospective cohort studies or prospective observational research comparing SSAs in GEP-NET populations, lanreotide provides a quantifiable outcome advantage over octreotide LAR (HR = 0.60 for PFS; HR = 0.45 for OS) [4]. This evidence supports selection of lanreotide as the reference SSA comparator arm in trials where maximizing PFS and OS differentiation from novel agents is desired, or where the study population includes higher-grade tumors (P=0.019 for LAN use in higher-grade tumors) [4].

SSTR2-Selective Pharmacological Research with Minimized Off-Target SSTR5 Engagement

The receptor binding profile of lanreotide (SSTR2 IC₅₀ = 0.75 nM; SSTR5 IC₅₀ = 5.2 nM) [5] offers a ~6.9-fold selectivity window for SSTR2 over SSTR5. This profile makes lanreotide the appropriate tool compound for studies investigating SSTR2-mediated antiproliferative or antisecretory effects while minimizing confounding SSTR5-mediated effects such as hyperglycemia [6]. In contrast, pasireotide's SST5-predominant binding profile would be unsuitable for SSTR2-specific mechanistic studies.

Formulation and Drug Delivery Research on Excipient-Free Self-Assembling Peptide Depots

Lanreotide Depot represents a unique case study in peptide self-assembly for sustained drug delivery, as it is one of the few commercially approved injectable products that achieves prolonged release without any polymeric excipients or organic solvents [3]. Researchers developing novel long-acting peptide formulations should procure lanreotide as a benchmark control to compare in vitro release kinetics, in vivo pharmacokinetic profiles, and manufacturing scalability against their own self-assembling peptide technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanreotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.